[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is primarily used in research applications, particularly in the fields of proteomics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-4-methanol under specific conditions to form the intermediate product. This intermediate is then subjected to reductive amination using suitable reducing agents to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine has several scientific research applications, including:
Proteomics: Used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Biological Studies: Utilized in various biological assays to understand its effects on cellular processes.
Industrial Applications: Employed in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of [3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine: A similar compound with a slight variation in the position of the pyridine ring.
[3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl]methanamine: Another analog with the pyridine ring in a different position.
Uniqueness
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H16N2O2 |
---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C14H16N2O2/c1-17-14-8-12(9-15)2-3-13(14)18-10-11-4-6-16-7-5-11/h2-8H,9-10,15H2,1H3 |
InChI-Schlüssel |
MZXDUEFZEJTSNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.